molecular formula C11H8N2O2 B6385176 5-(3-Formylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111104-14-3

5-(3-Formylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385176
CAS RN: 1111104-14-3
M. Wt: 200.19 g/mol
InChI Key: OKORXRJMHJPNCF-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)-2-hydroxypyrimidine, or 5-FPH2, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is an important building block in a variety of organic synthesis reactions, and has been used in the synthesis of various pharmaceuticals and other compounds. 5-FPH2 has also been studied for its potential applications in biochemistry and physiology, as well as its potential uses in laboratory experiments. In

Scientific Research Applications

5-FPH2 has been studied for its potential applications in various scientific fields, such as biochemistry and physiology. It has been used in the synthesis of various pharmaceuticals and other compounds, and has been studied for its potential uses in laboratory experiments. 5-FPH2 has also been used as a building block in a variety of organic synthesis reactions.

Mechanism of Action

The mechanism of action of 5-FPH2 is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, 5-FPH2 has been shown to interact with certain proteins, such as the protein kinase A, which is involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FPH2 are not yet fully understood. However, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, 5-FPH2 has been shown to interact with certain proteins, such as the protein kinase A, which is involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-FPH2 in laboratory experiments include its relatively low cost and easy synthesis. Additionally, 5-FPH2 is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to using 5-FPH2 in lab experiments, such as its potential toxicity and the fact that it is a relatively new compound, which means that its effects are not yet fully understood.

Future Directions

The potential future directions for 5-FPH2 include further studies of its biochemical and physiological effects, as well as its potential applications in laboratory experiments and organic synthesis reactions. Additionally, further research into the mechanism of action of 5-FPH2 could help to better understand its potential uses in various scientific fields. Additionally, further studies into the toxicity of 5-FPH2 could help to determine its safety for use in laboratory experiments and other applications. Finally, further research into the synthesis of 5-FPH2 could help to make the synthesis process more efficient and cost-effective.

Synthesis Methods

The synthesis of 5-FPH2 involves the reaction of 3-formylphenol with 2-hydroxypyrimidine in an acid-catalyzed reaction. This reaction takes place in an acidic medium, such as sulfuric acid, and is often carried out at elevated temperatures. The reaction yields 5-FPH2 as the major product, with some minor byproducts. The reaction is relatively simple and can be completed in a short amount of time.

properties

IUPAC Name

3-(2-oxo-1H-pyrimidin-5-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-7H,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKORXRJMHJPNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)N=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686787
Record name 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde

CAS RN

1111104-14-3
Record name 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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